molecular formula C18H22N6O4S2 B2706729 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone CAS No. 1327309-85-2

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

Cat. No. B2706729
CAS RN: 1327309-85-2
M. Wt: 450.53
InChI Key: USDAGBDAGCRDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22N6O4S2 and its molecular weight is 450.53. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

Compounds with structural similarities, specifically incorporating imidazole and piperazine groups, have been synthesized and evaluated for their potential as non-nucleoside reverse transcriptase inhibitors against HIV-1 and HIV-2. Such compounds have shown varying degrees of efficacy in inhibiting the replication of these viruses in cell cultures (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Corrosion Inhibition

Derivatives of benzimidazole, including those with oxadiazole moieties, have demonstrated effective corrosion inhibition properties for mild steel in acidic environments. These findings are significant for protecting metal infrastructure in industrial settings, emphasizing the role of such compounds in materials science (Ammal, Prajila, & Joseph, 2018).

Anti-inflammatory Activity

A series of compounds incorporating piperazine and imidazole rings have been synthesized and assessed for their anti-inflammatory potential. Some of these molecules showed significant in vitro and in vivo anti-inflammatory effects, suggesting their potential application in developing new anti-inflammatory medications (Ahmed, Molvi, & Khan, 2017).

Antimicrobial Activity

N-substituted derivatives of oxadiazole compounds, including those with piperazine sulfonamide linkages, have been explored for their antibacterial properties. These studies have shown moderate to strong activity against various Gram-positive and Gram-negative bacteria, pointing towards their use in new antibacterial therapy development (Khalid et al., 2016).

properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4S2/c1-30(26,27)24-10-8-23(9-11-24)17(25)12-29-18-22-21-16(28-18)7-6-15-19-13-4-2-3-5-14(13)20-15/h2-5H,6-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDAGBDAGCRDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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